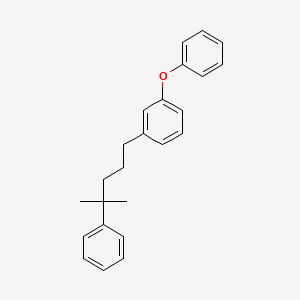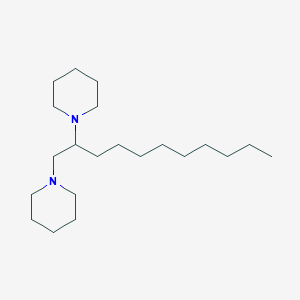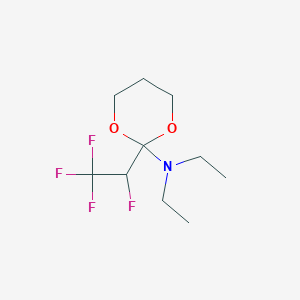
1-Bromotrideca-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromotrideca-2,4-diene is an organic compound characterized by the presence of a bromine atom attached to a tridecadiene structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotrideca-2,4-diene can be synthesized through several methods. One common approach involves the bromination of trideca-2,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromotrideca-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds. For example, the addition of hydrogen bromide (HBr) can result in the formation of 1,2-dibromotridecane.
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted tridecadienes.
Oxidation and Reduction: The double bonds in the compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like HBr or Br2 in solvents such as CCl4 or dichloromethane (CH2Cl2).
Substitution Reactions: Nucleophiles like OH-, NH3, or other amines in polar solvents.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Electrophilic Addition: 1,2-dibromotridecane.
Substitution Reactions: Various substituted tridecadienes depending on the nucleophile used.
Oxidation: Epoxides of tridecadiene.
Reduction: Alkanes derived from tridecadiene.
Scientific Research Applications
1-Bromotrideca-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromotrideca-2,4-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles like HBr or Br2. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles.
Molecular Targets and Pathways:
Electrophilic Addition: The double bonds are the primary targets, leading to the formation of addition products.
Substitution Reactions: The bromine atom is the target, resulting in the formation of substituted products.
Comparison with Similar Compounds
1-Bromotrideca-2,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with two double bonds, commonly used in polymer synthesis.
1-Bromo-2-butene: A brominated diene with a shorter carbon chain.
1,4-Hexadiene: A diene with two double bonds separated by a single carbon atom.
Properties
CAS No. |
89560-05-4 |
|---|---|
Molecular Formula |
C13H23Br |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-bromotrideca-2,4-diene |
InChI |
InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-12H,2-8,13H2,1H3 |
InChI Key |
IIFQGBVWVRHQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)



![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)

![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)

